2,2'-(benzene-1,3-diyldimethanediyl)bis[5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(3-{[1,3-DIOXO-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOL-2-YL]METHYL}PHENYL)METHYL]-5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of benzoxazinone and isoindole rings. Typical synthetic routes may include:
Formation of Benzoxazinone Rings: This can be achieved through the cyclization of anthranilic acid derivatives with carbonyl compounds.
Formation of Isoindole Rings: This can be synthesized via the reaction of phthalic anhydride with amines.
Coupling Reactions: The final compound is formed by coupling the benzoxazinone and isoindole intermediates under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzoxazinone and isoindole rings can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohol derivatives.
Scientific Research Applications
The compound’s unique structure makes it a candidate for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazinone Derivatives: Compounds with similar benzoxazinone structures.
Isoindole Derivatives: Compounds with similar isoindole structures.
Uniqueness
The uniqueness of this compound lies in its combination of benzoxazinone and isoindole structures, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C40H22N4O8 |
---|---|
Molecular Weight |
686.6 g/mol |
IUPAC Name |
2-[[3-[[1,3-dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]methyl]phenyl]methyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C40H22N4O8/c45-35-25-14-12-23(33-41-31-10-3-1-8-27(31)39(49)51-33)17-29(25)37(47)43(35)19-21-6-5-7-22(16-21)20-44-36(46)26-15-13-24(18-30(26)38(44)48)34-42-32-11-4-2-9-28(32)40(50)52-34/h1-18H,19-20H2 |
InChI Key |
DMGQGACTTNVEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC(=CC=C5)CN6C(=O)C7=C(C6=O)C=C(C=C7)C8=NC9=CC=CC=C9C(=O)O8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.